molecular formula C13H19N3 B11885254 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-36-2

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Katalognummer: B11885254
CAS-Nummer: 646056-36-2
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: LZPRBZUMUFPWFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[44]nonane is a spirocyclic compound that features a unique structural motif

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane can be achieved through various synthetic routes. One common method involves the condensation of pyridine derivatives with appropriate amines under controlled conditions. For instance, the reaction between 3-pyridinecarboxaldehyde and 1,7-diazaspiro[4.4]nonane in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

646056-36-2

Molekularformel

C13H19N3

Molekulargewicht

217.31 g/mol

IUPAC-Name

7-methyl-1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3/c1-15-9-6-13(11-15)5-3-8-16(13)12-4-2-7-14-10-12/h2,4,7,10H,3,5-6,8-9,11H2,1H3

InChI-Schlüssel

LZPRBZUMUFPWFX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(C1)CCCN2C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.